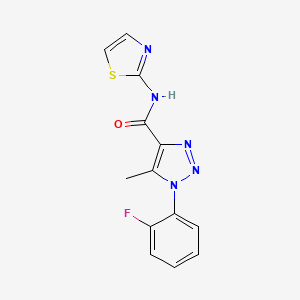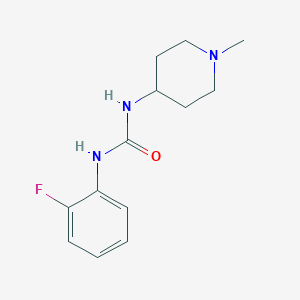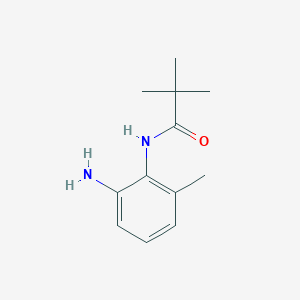
1-(2-fluorophenyl)-5-methyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-5-methyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide, also known as FLT3 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. FLT3 inhibitors are a class of drugs that target the FLT3 receptor, which is commonly overexpressed in various types of cancer cells.
Mécanisme D'action
1-(2-fluorophenyl)-5-methyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide inhibitors target the this compound receptor, which is a tyrosine kinase receptor that is commonly overexpressed in cancer cells. This compound mutations are present in approximately 30% of AML patients and are associated with poor prognosis. This compound inhibitors bind to the this compound receptor and inhibit its activity, thereby preventing the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and reduce the expression of genes involved in cancer cell growth. This compound inhibitors also affect the immune system by inhibiting the production of cytokines and chemokines that promote cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-fluorophenyl)-5-methyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide inhibitors have several advantages for lab experiments, including their high potency and specificity for this compound receptors, which allows for selective targeting of cancer cells. However, this compound inhibitors also have limitations, such as their potential toxicity to normal cells and the development of drug resistance in cancer cells.
Orientations Futures
For 1-(2-fluorophenyl)-5-methyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide inhibitor research include the development of more potent and selective inhibitors, investigation of combination therapy with other cancer drugs, and identification of biomarkers that can predict response to this compound inhibitors.
Méthodes De Synthèse
The synthesis of 1-(2-fluorophenyl)-5-methyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide inhibitors involves several steps, including the preparation of the thiazole and triazole intermediates, followed by coupling with the fluorophenyl and carboxamide groups. The final product is purified using various chromatographic techniques. The synthesis of this compound inhibitors has been optimized over the years, resulting in increased yields and purity.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-5-methyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide inhibitors have been extensively studied for their potential in treating acute myeloid leukemia (AML) and other types of cancer. In preclinical studies, this compound inhibitors have shown promising results in inhibiting the growth and proliferation of cancer cells. Clinical trials have also demonstrated the efficacy of this compound inhibitors in treating AML patients with this compound mutations. This compound inhibitors are also being investigated for their potential in combination therapy with other cancer drugs.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5OS/c1-8-11(12(20)16-13-15-6-7-21-13)17-18-19(8)10-5-3-2-4-9(10)14/h2-7H,1H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVQOSYWEMEOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B5265863.png)
![4-(1H-benzimidazol-1-yl)-1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5265870.png)
![methyl 3-{[2-(2-phenylvinyl)-4-quinazolinyl]amino}benzoate](/img/structure/B5265877.png)
![7-tert-butyl-2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5265884.png)
![2-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5265899.png)
![1-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5265906.png)
![2-[4-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-1-piperazinyl]nicotinamide dihydrochloride](/img/structure/B5265911.png)
![N-[1-(methoxymethyl)cyclopentyl]-2-(3-pyrrolidinyl)benzamide](/img/structure/B5265926.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5265946.png)



![4-(2-{2-[(1-bromo-2-naphthyl)oxy]ethylidene}-5-chloro-2,3-dihydro-1-benzofuran-3-yl)morpholine](/img/structure/B5265980.png)
